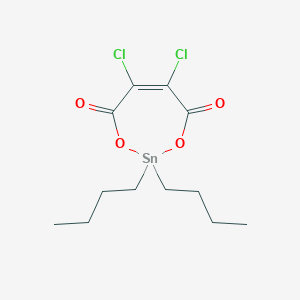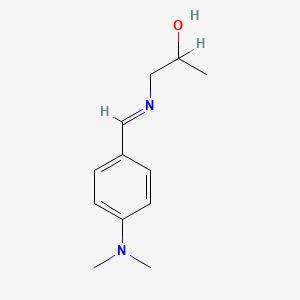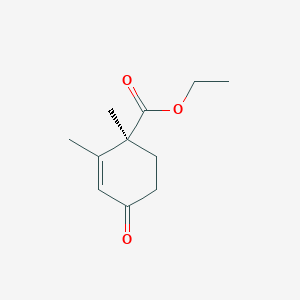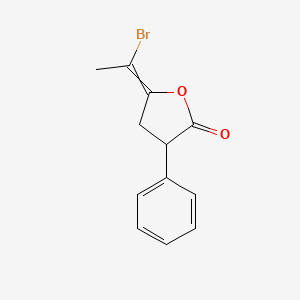
5-(1-Bromoethylidene)-3-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is an organic compound characterized by the presence of a bromoethylidene group attached to a phenyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3-phenyloxolan-2-one using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromoethylidene)-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethylidene derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethylidene derivatives.
Oxidation: Formation of oxidized products with additional functional groups.
Scientific Research Applications
5-(1-Bromoethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-(1-Chloroethylidene)-3-phenyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
5-(1-Iodoethylidene)-3-phenyloxolan-2-one: Similar structure with an iodine atom instead of bromine.
5-(1-Fluoroethylidene)-3-phenyloxolan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is unique due to the specific reactivity of the bromoethylidene group, which offers distinct chemical properties and potential applications compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
79054-06-1 |
|---|---|
Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-(1-bromoethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8(13)11-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
GHKIPZRZCAVFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(C(=O)O1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
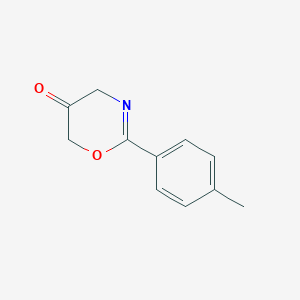
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
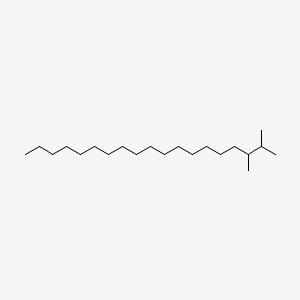

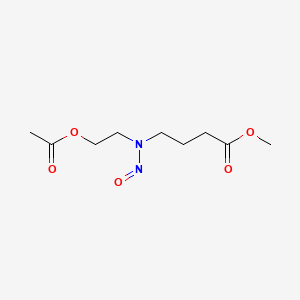
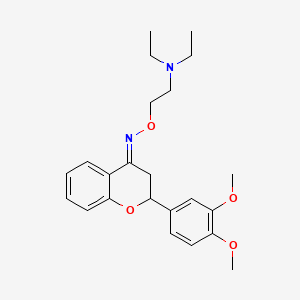
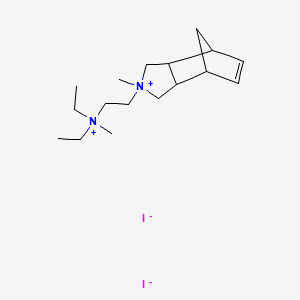
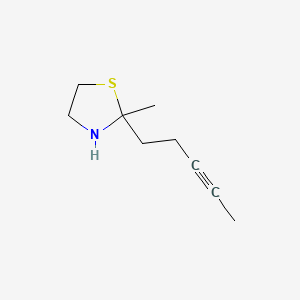
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

